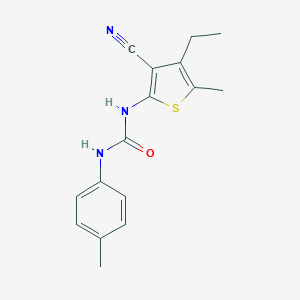
N-(3-cyano-4-ethyl-5-methylthien-2-yl)-N'-(4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4-ethyl-5-methylthien-2-yl)-N'-(4-methylphenyl)urea, commonly known as compound A, is a synthetic chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of compound A involves the inhibition of certain enzymes and signaling pathways in the body. Specifically, it has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound A has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using compound A in lab experiments is its relatively low toxicity and high stability. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on compound A. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a tool for studying the role of protein kinases in various cellular processes. Additionally, further studies on the pharmacokinetics and pharmacodynamics of compound A could lead to the development of more effective treatments for a variety of diseases.
合成法
The synthesis of compound A involves the reaction of 4-methylphenyl isocyanate with 3-cyano-4-ethyl-5-methylthiophene-2-carboxylic acid, followed by the addition of a base to form the final product. The synthesis of compound A has been extensively studied and optimized to ensure high yields and purity of the final product.
科学的研究の応用
Compound A has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have potential as an anticancer agent, as well as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
製品名 |
N-(3-cyano-4-ethyl-5-methylthien-2-yl)-N'-(4-methylphenyl)urea |
|---|---|
分子式 |
C16H17N3OS |
分子量 |
299.4 g/mol |
IUPAC名 |
1-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C16H17N3OS/c1-4-13-11(3)21-15(14(13)9-17)19-16(20)18-12-7-5-10(2)6-8-12/h5-8H,4H2,1-3H3,(H2,18,19,20) |
InChIキー |
LPQNRQWIOWRGCG-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C#N)NC(=O)NC2=CC=C(C=C2)C)C |
正規SMILES |
CCC1=C(SC(=C1C#N)NC(=O)NC2=CC=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)


